molecular formula C9H13N5O3 B1489758 N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide CAS No. 1428139-11-0

N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B1489758
CAS No.: 1428139-11-0
M. Wt: 239.23 g/mol
InChI Key: HHJGTUCSIJRLRM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused imidazo[1,2-b][1,2,4]triazol-6-yl core and a 2-methoxyethyl substituent on the acetamide nitrogen. This compound (CAS: 1263365-72-5) has been reported with a purity of 97.0% but is currently listed as a discontinued product in commercial catalogs . Its structural uniqueness lies in the combination of a bicyclic imidazo-triazole system and a polar methoxyethyl side chain, which may influence solubility and biological interactions. However, detailed synthetic protocols or pharmacological data for this compound are absent in the provided evidence, limiting a full understanding of its applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-17-3-2-10-7(15)4-6-8(16)13-9-11-5-12-14(6)9/h5-6H,2-4H2,1H3,(H,10,15)(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGTUCSIJRLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NC2=NC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129811
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-N-(2-methoxyethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-11-0
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-N-(2-methoxyethyl)-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, 5,6-dihydro-N-(2-methoxyethyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic compound characterized by its unique imidazotriazole structure. Its molecular formula is C9H13N5O3, with a molecular weight of 239.23 g/mol. This compound has garnered attention in various research fields due to its potential biological activities.

The compound features several functional groups that contribute to its biological activity. The imidazo[1,2-b][1,2,4]triazole ring is known for its pharmacological properties, including antimicrobial and anticancer activities. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Property Details
Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
IUPAC Name N-(2-methoxyethyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
CAS Number 1428139-11-0

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activities. The imidazotriazole core has been associated with the inhibition of various pathogens.

  • Mechanism of Action : The compound may inhibit key enzymes involved in lipid biosynthesis in bacteria and fungi. This action disrupts the integrity of microbial membranes and leads to cell death.
  • Case Study : In a comparative study on related compounds targeting bacterial fatty acid synthesis pathways (e.g., FabH), several derivatives demonstrated IC50 values in the low micromolar range against pathogenic strains such as E. coli and S. aureus .

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation : Studies indicate that derivatives can significantly reduce the viability of various cancer cell lines.
  • Induction of apoptosis : Mechanistic studies show that these compounds can activate caspases and other apoptotic pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the imidazotriazole ring and substituents can significantly affect potency and selectivity against target enzymes.

Modification Effect on Activity
Addition of halogen groupsIncreased antimicrobial potency
Variation in alkyl chain lengthAltered solubility and bioavailability

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for therapeutic applications. Studies have indicated that some derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are needed to assess safety profiles.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural-Activity Relationships : The methoxyethyl group in the target compound may offer a balance between solubility and membrane permeability, but the lack of biological data limits direct comparisons with antimicrobial or protein-binding analogues (e.g., thiazolo-triazol derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

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